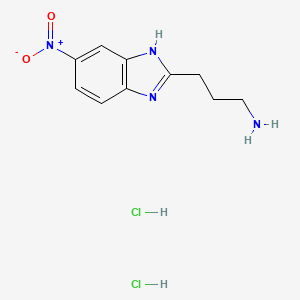

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

Vue d'ensemble

Description

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 5-position of the benzimidazole ring and a propan-1-amine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride typically involves the nitration of benzimidazole derivatives followed by the introduction of the propan-1-amine side chain. One common method involves the nitration of 1H-benzo[d]imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting nitrobenzimidazole is then reacted with 3-bromopropan-1-amine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with various electrophiles.

Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as alkyl halides, under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 3-(5-Amino-1H-benzo[d]imidazol-2-yl)propan-1-amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized benzimidazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the realm of cancer treatment and as an antimicrobial agent.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazoles exhibit significant anticancer properties. The nitro group in the structure is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting a potential role for 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride in developing new anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that nitrobenzodiazole derivatives possess activity against a range of bacteria and fungi. This suggests that this compound could be utilized in formulating new antimicrobial agents .

Materials Science Applications

In materials science, this compound is being explored for its potential use in developing advanced materials with specific optical and electronic properties.

Optoelectronic Devices

The unique electronic properties of benzodiazole derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds can enhance the efficiency and stability of these devices .

Analytical Chemistry Applications

This compound can also serve as a reagent in analytical chemistry.

Fluorescent Probes

The compound's fluorescence properties enable its use as a probe for detecting specific ions or molecules in biological samples. This application is particularly valuable in biochemical assays where sensitivity and specificity are crucial .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Efficacy | Showed significant activity against Gram-positive and Gram-negative bacteria. |

| Study C | OLED Applications | Improved efficiency of organic light-emitting diodes when incorporated into device architecture. |

Mécanisme D'action

The mechanism of action of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

Benzimidazole: The parent compound without the nitro group and propan-1-amine side chain.

Tinidazole: A nitroimidazole used as an antiprotozoal and antibacterial agent.

Uniqueness

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride (CAS No. 2126178-74-1) is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews its biological activity, focusing on its antiproliferative effects and mechanisms of action, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H14Cl2N4O2, with a molecular weight of approximately 293.15 g/mol. The compound features a nitro-substituted benzodiazole moiety, which is critical for its biological activity .

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for related compounds in different cancer cell lines:

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| 3-(5-nitro-1H-benzodiazol-2-yl)propane | MDA-MB-231 (Triple-Negative Breast Cancer) | 23–33 |

| CA-4 | MCF-7 (Breast Cancer) | 3.9 |

| 3-(5-nitro-benzothiazol-2-amines) | Various Cancer Lines | 10–33 |

These results indicate that the compound has comparable potency to established anticancer agents, particularly in inhibiting the proliferation of breast cancer cells .

The mechanism through which 3-(5-nitro-1H-benzodiazol-2-yl)propan-1-amine dihydrochloride exerts its antiproliferative effects involves the destabilization of microtubules. The compound interacts with the colchicine-binding site on tubulin, leading to inhibited polymerization and subsequent cell cycle arrest in the G2/M phase . Flow cytometry analyses have confirmed that treatment with this compound induces apoptosis in cancer cells .

Study on Antiproliferative Activity

In a recent study published in MDPI, researchers evaluated the antiproliferative effects of various derivatives of benzodiazole and their ability to inhibit tubulin assembly. The study highlighted that compounds with structural similarities to 3-(5-nitro-1H-benzodiazol-2-yl)propan-1-amines showed significant reductions in tubulin polymerization and enhanced apoptosis rates in treated cells .

Stability and Efficacy Assessment

Another investigation focused on the stability of related β-lactam compounds under various conditions (acidic, alkaline, oxidative). The findings indicated that certain derivatives maintained their structural integrity while exhibiting potent biological activity, suggesting that modifications could enhance therapeutic efficacy without compromising stability .

Propriétés

IUPAC Name |

3-(6-nitro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2.2ClH/c11-5-1-2-10-12-8-4-3-7(14(15)16)6-9(8)13-10;;/h3-4,6H,1-2,5,11H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRPNORSMMBMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126178-74-1 | |

| Record name | 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.